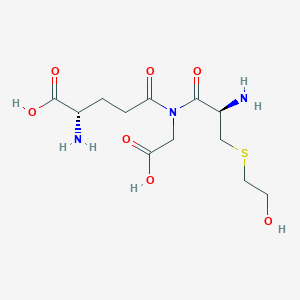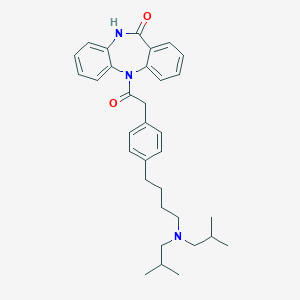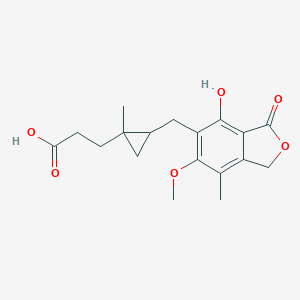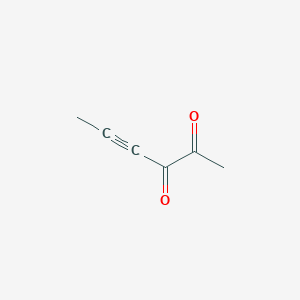
4-Hexyne-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyne-2,3-dione is a chemical compound that belongs to the class of alpha, beta-unsaturated ketones. It is also known as Meldrum's acid and has been widely used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 4-Hexyne-2,3-dione involves the formation of a Michael adduct with a nucleophile. This reaction leads to the formation of a new carbon-carbon bond, which is the basis for its use as a building block in organic synthesis. Additionally, 4-Hexyne-2,3-dione can undergo a variety of reactions, including nucleophilic addition, oxidation, and reduction.
Biochemische Und Physiologische Effekte
4-Hexyne-2,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 4-Hexyne-2,3-dione has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Hexyne-2,3-dione is its ease of synthesis and availability. It is a relatively inexpensive compound that can be easily obtained from various chemical suppliers. Additionally, 4-Hexyne-2,3-dione has a wide range of applications in organic synthesis, making it a versatile reagent for various laboratory experiments.
However, 4-Hexyne-2,3-dione has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, it can be toxic and should be handled with care. Finally, the use of 4-Hexyne-2,3-dione in biological experiments requires further investigation to determine its safety and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 4-Hexyne-2,3-dione. One potential area of research is the development of new synthetic methods for the production of 4-Hexyne-2,3-dione. Additionally, further investigation is needed to determine the exact mechanism of action of 4-Hexyne-2,3-dione and its potential use as a therapeutic agent for various diseases. Finally, the use of 4-Hexyne-2,3-dione in biological experiments should be further explored to determine its safety and potential applications in medicine.
Conclusion:
In conclusion, 4-Hexyne-2,3-dione is a versatile and useful compound that has a wide range of applications in various scientific research fields. Its ease of synthesis and availability make it a valuable reagent for laboratory experiments. However, further investigation is needed to determine its exact mechanism of action and potential use as a therapeutic agent. Overall, 4-Hexyne-2,3-dione is a promising compound that has the potential to make significant contributions to the field of organic chemistry and medicine.
Synthesemethoden
The synthesis of 4-Hexyne-2,3-dione can be achieved through several methods. One of the most common methods involves the reaction of malonic acid with acetone in the presence of a catalyst. Another method involves the reaction of acetic anhydride with diethyl malonate in the presence of sodium ethoxide. The synthesis of 4-Hexyne-2,3-dione is relatively simple and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-Hexyne-2,3-dione has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 4-Hexyne-2,3-dione has been used as a catalyst in various organic reactions, including aldol condensation, Michael addition, and Knoevenagel condensation.
Eigenschaften
CAS-Nummer |
159146-89-1 |
|---|---|
Produktname |
4-Hexyne-2,3-dione |
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
InChI-Schlüssel |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
Kanonische SMILES |
CC#CC(=O)C(=O)C |
Synonyme |
4-Hexyne-2,3-dione (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
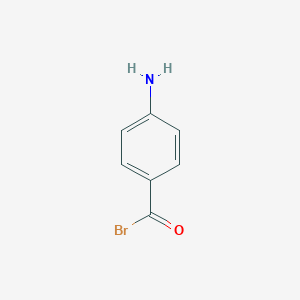

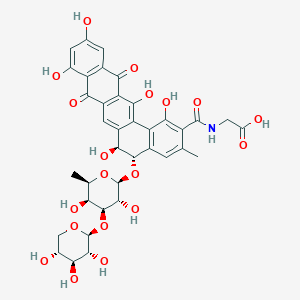
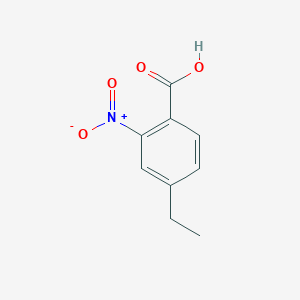
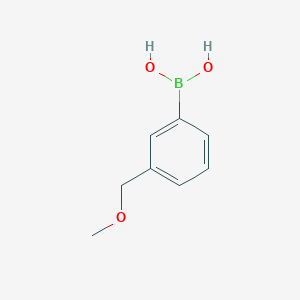
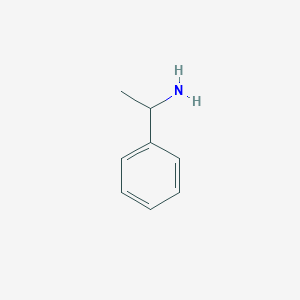
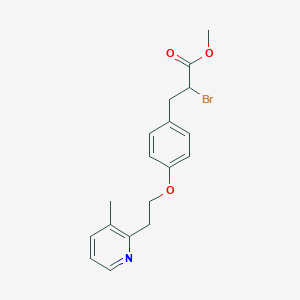
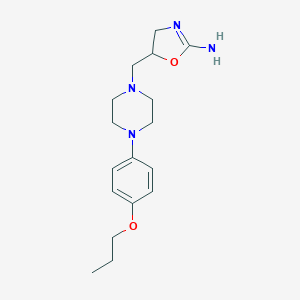
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)

